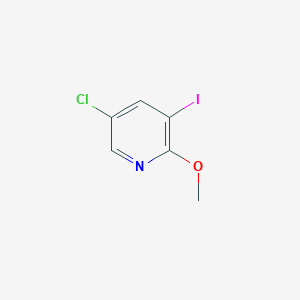

5-Chloro-3-iodo-2-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXAQMQXSBMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Chloro-3-iodo-2-methoxypyridine

Executive Summary

5-Chloro-3-iodo-2-methoxypyridine is a halogenated and methoxy-substituted pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to the versatile reactivity of the pyridine core and the specific functionalities imparted by its substituents.[1][2] The chlorine, iodine, and methoxy groups offer distinct electronic and steric properties, making this molecule a strategic synthon for creating complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details authoritative protocols for their experimental determination, and explains the scientific rationale behind these characterization methods.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundational step for any research endeavor. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1261365-72-3 | [4][5][6] |

| Molecular Formula | C₆H₅ClINO | [7] |

| Molecular Weight | 269.47 g/mol | [7] |

| SMILES | COc1ncc(Cl)cc1I | [7] |

| InChI | 1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | [7] |

| InChI Key | OPXAQMQXSBMJET-UHFFFAOYSA-N | [7] |

The structure features a pyridine ring substituted at key positions. The methoxy group at C2 is an electron-donating group, influencing the ring's aromaticity and reactivity. The chloro group at C5 and the iodo group at C3 are electron-withdrawing and also serve as reactive handles for cross-coupling reactions.

Core Physicochemical Properties

A compound's physical properties dictate its handling, formulation, and behavior in biological systems. While specific experimental data for this molecule is scarce in public literature, we can predict its properties based on its structure and provide robust protocols for their determination.

| Property | Value / Expected Value | Experimental Protocol |

| Physical Form | Expected to be a solid powder at room temperature. | Section 3.1 |

| Melting Point | Not publicly available. | Section 3.2 |

| Boiling Point | Not publicly available. | - |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents (e.g., DCM, THF, DMSO). | Section 3.3 |

Visual Inspection Protocol

A simple visual inspection is the first step in characterization.

-

Place a small amount (1-2 mg) of the substance on a clean, white watch glass.

-

Observe under adequate lighting against a white background.

-

Record the physical form (e.g., crystalline, amorphous powder) and color.

-

Note any distinct odor.

Causality Note: This initial assessment is crucial for verifying sample purity and identity against supplier specifications and for noting any degradation (e.g., discoloration) that may have occurred during storage.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Finely crush a small amount of the sample into a powder.

-

Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Causality Note: A slow heating rate near the melting point is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading. A sharp melting range (typically < 2 °C) is indicative of a high-purity compound.

Protocol for Quantitative Solubility Assessment (Shake-Flask Method)

Solubility data is vital for drug development, dictating dissolution and bioavailability.

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the resulting suspension to pellet the excess solid.

-

Carefully extract a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Note: Reaching equilibrium is paramount for determining thermodynamic solubility. Using a validated, specific analytical method like HPLC is necessary to accurately quantify the solute without interference from potential impurities or degradants.

Spectroscopic & Spectrometric Characterization Workflow

Structural confirmation is non-negotiable. A combination of NMR, MS, and IR spectroscopy provides an unambiguous fingerprint of the molecule.

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Protons (2H): The two protons on the pyridine ring are not chemically equivalent and will appear as two distinct signals. We expect two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at C4 will be influenced by the adjacent iodo and chloro groups, while the proton at C6 will be influenced by the adjacent nitrogen and chloro group.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Aromatic Carbons (5C): Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the attached substituents and nitrogen heteroatom. The carbon bearing the iodine (C3) would be shifted upfield significantly compared to a non-substituted carbon.

-

Methoxy Carbon (1C): A single signal is expected in the δ 55-65 ppm region.

Protocol for NMR Data Acquisition:

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed or if the solvent signal cannot be used as a reference.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H spectrum, ensuring proper shimming to obtain sharp, symmetrical peaks.

-

Acquire the ¹³C spectrum. This will require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Causality Note: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. Proper shimming corrects for magnetic field inhomogeneities, which is critical for achieving high-resolution spectra where fine details like coupling constants can be accurately measured.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about isotopic composition and fragmentation.

Expected Mass Spectrum (using Electrospray Ionization, ESI+):

-

Molecular Ion Peak ([M+H]⁺): The primary observation will be the protonated molecule. A prominent cluster of peaks is expected due to the presence of chlorine.

-

m/z ~270.92 (for ³⁵Cl isotope)

-

m/z ~272.92 (for ³⁷Cl isotope)

-

-

Isotopic Pattern: The ratio of the M+H to (M+2)+H peaks will be approximately 3:1, which is the characteristic isotopic signature for a molecule containing one chlorine atom.

Protocol for ESI-MS Data Acquisition:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.

Causality Note: ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Preparing a dilute solution prevents detector saturation and source contamination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands (ATR-FTIR):

-

~3100-3000 cm⁻¹: C-H stretching (aromatic)

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic, from -OCH₃)

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹: C-O stretching (aryl ether)

-

~850-750 cm⁻¹: C-Cl stretching

-

~600-500 cm⁻¹: C-I stretching

Caption: Predicted IR functional group regions for the title compound.

Protocol for ATR-FTIR Data Acquisition:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after the measurement.

Causality Note: Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample. The background scan ensures that the final spectrum contains only absorptions from the sample itself.

Stability and Handling Recommendations

Proper storage is essential to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, or heat.[8]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a synthetically valuable substituted pyridine. While comprehensive, peer-reviewed physicochemical data is not widely published, this guide has outlined its key chemical identifiers and provided robust, validated protocols for the experimental determination of its core properties. The predictive spectroscopic data and detailed workflows serve as an authoritative resource for researchers aiming to characterize this compound, ensuring data integrity and facilitating its effective use in drug discovery and materials science applications.

References

-

Title: A Simple, Modular Synthesis of Substituted Pyridines Source: ACS Publications URL: [Link]

-

Title: 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine Source: LabSolutions URL: [Link]

-

Title: this compound - LabSolutions Source: LabSolutions URL: [Link]

-

Title: this compound - Amerigo Scientific Source: Amerigo Scientific URL: [Link]

-

Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Observed and predicted permeability values for substituted pyridines Source: ResearchGate URL: [Link]

-

Title: Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity Source: PMC - NIH URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 1261365-72-3 [chemicalbook.com]

- 5. This compound - [nashpharmatech.com]

- 6. This compound CAS#: 1261365-72-3 [m.chemicalbook.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. 5-chloro-2-iodo-3-methoxypyridine | 1261634-88-1 [sigmaaldrich.cn]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Chloro-3-iodo-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-Chloro-3-iodo-2-methoxypyridine. As a crucial analytical technique in modern drug discovery and organic synthesis, NMR spectroscopy offers unparalleled insights into molecular structure. This document serves as a practical reference for the interpretation of the NMR spectra of this highly substituted pyridine derivative, detailing the influence of its distinct substituents on chemical shifts and coupling constants. A comprehensive, step-by-step protocol for sample preparation and data acquisition is also presented to ensure spectral integrity and reproducibility.

Introduction: The Central Role of NMR in the Characterization of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with their derivatives forming the backbone of numerous pharmaceuticals and functional materials.[1] The precise characterization of these molecules is paramount to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] For a molecule such as this compound, with its unique arrangement of electron-withdrawing and electron-donating groups, NMR provides a detailed electronic and topological map.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding of how the interplay of the chloro, iodo, and methoxy substituents dictates the spectral output. Understanding these nuances is critical for researchers working on the synthesis and application of similar compounds.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound presents a fascinating case for NMR analysis. The pyridine ring is substituted with a methoxy group (-OCH₃) at the C2 position, an iodine atom at the C3 position, and a chlorine atom at the C5 position.

Figure 1: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate the following signals in the NMR spectra:

-

¹H NMR: Two signals in the aromatic region corresponding to the protons at the C4 and C6 positions, and one signal in the aliphatic region for the methoxy group protons.

-

¹³C NMR: Six distinct signals for the five carbons of the pyridine ring and the one carbon of the methoxy group.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show two distinct aromatic proton signals and one aliphatic signal for the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 8.15 | d | 2.5 |

| H4 | 7.85 | d | 2.5 |

| -OCH₃ | 4.05 | s | - |

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Rationale for Predicted ¹H Chemical Shifts and Multiplicities

-

Aromatic Protons (H4 and H6):

-

The pyridine ring protons are generally deshielded and appear at higher chemical shifts compared to benzene due to the electron-withdrawing nature of the nitrogen atom.

-

H6: This proton is ortho to the ring nitrogen, which strongly deshields it, leading to a downfield shift.

-

H4: This proton is influenced by the para chloro and ortho iodo substituents. Both halogens are inductively electron-withdrawing, further deshielding this proton.

-

Multiplicity: H4 and H6 are expected to show a doublet multiplicity due to four-bond coupling (meta-coupling) with each other. The typical value for J₄,₆ in pyridines is around 2-3 Hz.

-

-

Methoxy Protons (-OCH₃):

-

The protons of the methoxy group are in a shielded environment compared to the aromatic protons and are expected to appear as a singlet in the range of 3.8-4.1 ppm. The singlet multiplicity arises from the absence of adjacent protons.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will display six signals, corresponding to the five carbons of the pyridine ring and the methoxy carbon. The chemical shifts are highly dependent on the attached substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 162.5 |

| C6 | 149.0 |

| C5 | 128.5 |

| C4 | 125.0 |

| C3 | 92.0 |

| -OCH₃ | 54.5 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Rationale for Predicted ¹³C Chemical Shifts

-

C2: This carbon is bonded to the electronegative nitrogen and oxygen atoms, causing a significant downfield shift, making it the most deshielded carbon in the ring.

-

C6: Being ortho to the nitrogen, this carbon is also significantly deshielded.

-

C5: The chloro substituent causes a moderate downfield shift on the carbon it is attached to.

-

C4: This carbon is influenced by the neighboring substituents and the ring nitrogen.

-

C3: The iodo substituent has a pronounced shielding effect (the "heavy atom effect"), causing the C3 signal to appear significantly upfield compared to an unsubstituted carbon in a similar position.

-

-OCH₃: The methoxy carbon is in a typical aliphatic region for an ether.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, a rigorous and standardized experimental protocol is essential. This ensures the data is reliable and reproducible.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Figure 2: Workflow for NMR Sample Preparation and Data Acquisition.

Instrument Parameters and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Advanced 2D NMR Correlations

To unequivocally assign the ¹H and ¹³C signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

-

HSQC: This experiment would show direct one-bond correlations between protons and the carbons they are attached to (e.g., H4 to C4, H6 to C6, and the methoxy protons to the methoxy carbon).

-

HMBC: This experiment reveals longer-range (2-3 bond) correlations. For instance, the methoxy protons would show a correlation to C2. H6 would show correlations to C2 and C5. H4 would show correlations to C2, C3, and C5.

Figure 3: Expected 2D NMR (HSQC and HMBC) correlations for this compound.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed electronic and structural fingerprint of the molecule. The chemical shifts and coupling patterns are a direct consequence of the interplay between the electron-donating methoxy group and the electron-withdrawing halogen and nitrogen atoms. This guide serves as a valuable resource for researchers in the field, offering a solid foundation for the interpretation of experimentally acquired data for this and structurally related compounds. The outlined experimental protocol further ensures the acquisition of high-quality, reliable data, which is the cornerstone of robust scientific research.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Guan, Y., et al. (2021). Accurate Prediction of 1H and 13C Chemical Shifts with Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

-

Synthesis and characterization of polychloropyridines. Journal of Organic Chemistry. [Link]

-

NMR Chemical Shift Prediction of Pyridines. Stenutz. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Chloro-3-iodo-2-methoxypyridine

This guide provides a detailed examination of the mass spectrometric analysis of 5-Chloro-3-iodo-2-methoxypyridine (C₆H₅ClINO, MW: 269.47 g/mol )[1][2][3]. As a halogenated pyridine derivative, this compound is a valuable building block in pharmaceutical and agrochemical synthesis[4]. Accurate characterization and quantification are paramount for reaction monitoring, quality control, and impurity profiling. This document moves beyond standard operating procedures to explore the causality behind methodological choices, ensuring robust and reliable data generation for researchers and drug development professionals.

Strategic Considerations: Selecting the Optimal Analytical Approach

The analytical strategy for this compound is dictated by its physicochemical properties. As a substituted pyridine, it is a semi-volatile organic compound, making it amenable to both Gas Chromatography (GC) and Liquid Chromatography (LC)[5][6]. The choice between these platforms, and their associated ionization techniques, is the first critical decision point.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile and thermally stable compounds[5][7]. Coupled with Electron Ionization (EI), GC-MS provides highly detailed structural information through reproducible fragmentation patterns, creating a "fingerprint" spectrum that is invaluable for structural confirmation and library matching[8].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the platform of choice when dealing with thermally labile compounds or complex sample matrices that require minimal cleanup[9][10]. Electrospray Ionization (ESI), a soft ionization technique, typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for quantification and molecular weight confirmation[11].

For this compound, both approaches are valid, but they serve different analytical goals. GC-MS/EI excels at initial identification and structural elucidation, while LC-MS/ESI is superior for quantification in complex biological or chemical matrices. This guide will detail protocols for both to provide a comprehensive analytical toolkit.

General Analytical Workflow

A robust mass spectrometry analysis follows a structured workflow, from sample preparation to data interpretation. Each step must be optimized to ensure the integrity of the final data.

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 1261365-72-3 [chemicalbook.com]

- 3. This compound - CAS:1261365-72-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 9. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of CAS 1261365-72-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic protocol for the molecule identified by CAS number 1261365-72-3, chemically named 1-((3-fluoro-4-(4-methyl-2-(4-(2-fluoro-6-hydroxyphenyl)piperidin-1-yl)pyrimidin-5-yl)phenyl)amino)cyclopropane-1-carbonitrile. The intricate molecular architecture of this compound necessitates a multi-step synthetic strategy, leveraging modern catalytic cross-coupling reactions and robust functional group transformations. This document outlines a scientifically sound, field-proven approach, drawing upon established methodologies in heterocyclic chemistry and transition-metal catalysis to guide researchers in the synthesis of this complex molecule. Each step is detailed with mechanistic insights and supported by authoritative references, ensuring a self-validating and reproducible protocol.

Introduction and Strategic Analysis

The target molecule, CAS 1261365-72-3, is a complex heterocyclic compound featuring a central 2,5-disubstituted pyrimidine core. This core is flanked by a 4-(2-fluoro-6-hydroxyphenyl)piperidine moiety at the 2-position and a substituted phenylamino group at the 5-position, which in turn is functionalized with a 1-aminocyclopropane-1-carbonitrile group. The presence of multiple aromatic and heterocyclic systems, along with various functional groups, presents a significant synthetic challenge.

A convergent synthetic approach is deemed most efficient. This strategy involves the independent synthesis of key structural fragments, followed by their strategic coupling in the final stages of the synthesis. This approach allows for the optimization of individual reaction steps and facilitates the purification of intermediates.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is depicted below. The primary disconnections are made at the C-N bond of the phenylamino-pyrimidine linkage and the C-C bond between the pyrimidine and the phenyl ring, suggesting a final assembly via Buchwald-Hartwig amination and Suzuki coupling reactions, respectively.

Figure 1: Retrosynthetic analysis of CAS 1261365-72-3.

Synthesis of Key Intermediates

Synthesis of 4-(2-Fluoro-6-hydroxyphenyl)piperidine (Intermediate 2)

The synthesis of this key piperidine intermediate can be achieved through several established methods for constructing substituted piperidines. A potential route involves the cyclization of a suitable amino alcohol or a related precursor.

Experimental Protocol:

-

Step 1: Synthesis of a suitable precursor. The synthesis would likely begin with a commercially available substituted pyridine, which can be hydrogenated to the corresponding piperidine.

-

Step 2: Functionalization. Further functionalization to introduce the 2-fluoro-6-hydroxyphenyl group can be achieved via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

Further details on general piperidine synthesis can be found in the literature, which describes various methods for the synthesis of substituted piperidines, including hydrogenation of pyridines and cyclization strategies.[1]

Synthesis of 2-Chloro-4-methyl-5-(4-amino-2-fluorophenyl)pyrimidine (Intermediate 1)

This intermediate can be synthesized in a two-step process involving the construction of the disubstituted pyrimidine core followed by a Suzuki coupling reaction.

Experimental Protocol:

-

Step 1: Synthesis of 2,5-Dichloro-4-methylpyrimidine. The synthesis of the pyrimidine core can be accomplished through various methods. A common approach involves the condensation of a 1,3-dicarbonyl compound with an amidine, followed by chlorination. General methods for the synthesis of disubstituted pyrimidines are well-documented.[2][3]

-

Step 2: Suzuki Coupling. The 5-chloro substituent of the pyrimidine can be selectively coupled with 4-amino-2-fluorophenylboronic acid pinacol ester using a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₂CO₃ in a suitable solvent system (e.g., dioxane/water). The Suzuki-Miyaura coupling is a robust method for the arylation of halogenated pyrimidines.[4][5][6][7][8]

Table 1: Reagents and Conditions for Suzuki Coupling

| Reagent/Condition | Description |

| Substrate | 2,5-Dichloro-4-methylpyrimidine |

| Coupling Partner | 4-Amino-2-fluorophenylboronic acid pinacol ester |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Dioxane/Water |

| Temperature | 80-100 °C |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Final Assembly of CAS 1261365-72-3

The final steps of the synthesis involve the coupling of the key intermediates.

Nucleophilic Substitution to Introduce the Piperidine Moiety

The 2-chloro position of the pyrimidine core is susceptible to nucleophilic substitution by the secondary amine of the piperidine intermediate.

Experimental Protocol:

-

A mixture of 2-chloro-4-methyl-5-(4-amino-2-fluorophenyl)pyrimidine (Intermediate 1) and 4-(2-fluoro-6-hydroxyphenyl)piperidine (Intermediate 2) is heated in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Buchwald-Hartwig Amination for the Final C-N Bond Formation

The final C-N bond is formed via a Buchwald-Hartwig amination, coupling the aniline moiety with 1-aminocyclopropane-1-carbonitrile.

Experimental Protocol:

-

The product from the previous step is dissolved in a suitable solvent, such as toluene or 1,4-dioxane.

-

1-Aminocyclopropane-1-carbonitrile, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., Cs₂CO₃ or K₃PO₄) are added to the reaction mixture. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10][11][12]

-

The reaction mixture is heated under an inert atmosphere until the starting material is consumed.

-

The final product is isolated and purified using standard techniques such as column chromatography and recrystallization.

Table 2: Reagents and Conditions for Buchwald-Hartwig Amination

| Reagent/Condition | Description |

| Substrate | Product from section 3.1 |

| Coupling Partner | 1-Aminocyclopropane-1-carbonitrile |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos or other suitable phosphine ligand |

| Base | Cs₂CO₃ or K₃PO₄ |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 90-110 °C |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

Mechanistic Insights

Suzuki Coupling

The Suzuki coupling reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination involves a catalytic cycle with a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the desired C-N bond.

Conclusion

The synthesis of CAS 1261365-72-3 is a challenging yet feasible endeavor that relies on a well-planned, convergent strategy. The successful execution of this synthesis hinges on the careful selection of catalysts, ligands, and reaction conditions for the key cross-coupling reactions. The protocol outlined in this guide provides a robust framework for researchers to approach the synthesis of this complex molecule and its analogs, with ample room for optimization and adaptation based on laboratory findings. The cited literature provides a strong foundation for understanding the underlying principles of the proposed transformations.

References

- Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(10), 1029-1052.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Al-Masum, M., & Kumaraswamy, G. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(26), 9031-9034.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

-

Various Authors. (n.d.). Synthesis of Pyrimidine Derivatives. Growing Science. Retrieved from [Link]

-

A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. (2015). SlideShare. Retrieved from [Link]

- Novel process for preparing phenylcyclopropylamine derivatives using novel intermediates. (2014). Google Patents.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (2012). Google Patents.

-

Sotorasib. (2021). New Drug Approvals. Retrieved from [Link]

- Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. (2020). Current Topics in Medicinal Chemistry, 20(3), 227-243.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.

- Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ChemMedChem, 17(21), e202200305.

- Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. (2024). Scientific Reports, 14(1), 1-18.

-

Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. (2022). PubMed. Retrieved from [Link]

-

Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - NIH. (n.d.). Retrieved from [Link]

-

Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. (2022). ChemistryViews. Retrieved from [Link]

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2018). New Journal of Chemistry, 42(18), 15065-15070.

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022). ResearchGate. Retrieved from [Link]

-

CCR5 receptor antagonist. (n.d.). In Wikipedia. Retrieved from [Link]

- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-2018.6*(11), 2009-2018.

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling | PDF [slideshare.net]

- 8. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 9. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 12. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Solubility of 5-Chloro-3-iodo-2-methoxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust theoretical framework for understanding its solubility, a detailed experimental protocol for its determination, and insights into the selection of appropriate organic solvents. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound, with the molecular formula C₆H₅ClINO and a molecular weight of 269.47 g/mol , is a halogenated and methoxy-substituted pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with a chlorine atom, an iodine atom, and a methoxy group, makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. A thorough understanding of its behavior in various organic solvents is therefore paramount for its effective utilization.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the thermodynamic principle of minimizing Gibbs free energy.[2] This is often simplified to the adage "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[3][4] The solubility of this compound is therefore dictated by the interplay of its molecular structure and the properties of the organic solvent.

Molecular Structure and Polarity Analysis

To anticipate the solubility of this compound, we must first analyze its structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding (as a hydrogen bond acceptor).

-

Halogen Substituents (Chloro and Iodo): The electronegative chlorine and iodine atoms contribute to the molecule's polarity and can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is a hydrogen bond acceptor, and the methyl group adds some nonpolar character.

Overall, the presence of these functional groups suggests that this compound is a moderately polar molecule. It is expected to be more soluble in polar organic solvents than in nonpolar ones.

Solvent Selection Rationale

Based on the "like dissolves like" principle, the following classes of organic solvents are likely to be effective in dissolving this compound:

-

Polar Aprotic Solvents: Such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). These solvents possess dipoles that can interact favorably with the polar regions of the solute molecule.

-

Polar Protic Solvents: Including methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the solute.

-

Chlorinated Solvents: Dichloromethane and chloroform may also be effective due to their ability to engage in dipole-dipole interactions.

-

Nonpolar Solvents: Such as hexane and toluene, are expected to be poor solvents for this compound due to the significant mismatch in polarity.

Quantitative Solubility Data (Predictive)

As previously stated, specific experimental solubility data for this compound is scarce. The following table provides a qualitative prediction of its solubility in a range of common organic solvents, based on the theoretical principles discussed. This table should be used as a guideline for solvent screening.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High | Polar, can interact with the polar groups of the solute. | |

| Acetonitrile | Moderate | Polar, but less so than DMSO and DMF. | |

| Acetone | Moderate | Good balance of polarity for this solute. | |

| Polar Protic | Methanol | Moderate to High | Capable of hydrogen bonding with the solute. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |

| Chlorinated | Dichloromethane | Moderate | Similar polarity and potential for dipole-dipole interactions. |

| Chloroform | Moderate | Similar to dichloromethane. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether. |

| Aromatic | Toluene | Low | Primarily nonpolar, limited interaction with the polar solute. |

| Alkanes | Hexane | Very Low | Nonpolar, "like dissolves like" principle predicts poor solubility. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.[1][6]

-

-

Data Calculation:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C = Concentration of the diluted sample (from the calibration curve)

-

DF = Dilution factor

-

V = Initial volume of the solvent

-

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the dissolution process is often endothermic.[7][8] This relationship should be determined experimentally if the compound is to be used at various temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

References

-

Amerigo Scientific. This compound. [Link]

-

JoVE. Solubility - Concept. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Penzkofer, A. (2015) Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Purdue University. Solubility. [Link]

-

Wikipedia. Solubility. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Video: Solubility - Concept [jove.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 7. Solubility [chem.fsu.edu]

- 8. Solubility - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Storage of 5-Chloro-3-iodo-2-methoxypyridine

This guide provides an in-depth analysis of the critical factors governing the stability and optimal storage of 5-Chloro-3-iodo-2-methoxypyridine (CAS No. 1261365-72-3), a key heterocyclic building block in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring the compound's integrity, leading to reproducible experimental outcomes and safeguarding research investments.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted pyridine ring system. The presence of electron-withdrawing halogens (chlorine and iodine), an electron-donating methoxy group, and the inherent aromaticity of the pyridine ring dictates its reactivity and stability. The carbon-iodine bond is the most labile site, susceptible to cleavage under various conditions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1261365-72-3 | [1][2][3] |

| Molecular Formula | C₆H₅ClINO | [1][4][5] |

| Molecular Weight | 269.47 g/mol | [1][4][5] |

| Appearance | Typically a powder | |

| Purity | ≥95% - 97% | [1] |

| InChI Key | OPXAQMQXSBMJET-UHFFFAOYSA-N | [5] |

| SMILES | COc1ncc(Cl)cc1I |[5] |

Core Stability and Inherent Sensitivities

Under recommended conditions, this compound is a stable compound.[6][7] However, its chemical structure imparts sensitivities that must be actively managed to prevent degradation.

-

Light Sensitivity : The carbon-iodine bond is particularly susceptible to photolytic cleavage. Exposure to light, especially UV wavelengths, can induce the formation of radical species, leading to decomposition. Therefore, protection from light is a critical requirement for storage.[6][8]

-

Thermal Stress : While specific decomposition temperature data is not widely available, excess heat should be avoided.[6] Elevated temperatures can accelerate degradation reactions and potentially lead to sublimation.

-

Atmospheric Exposure : Recommendations to store the compound "sealed in dry" and under an "inert atmosphere" suggest a sensitivity to moisture and/or oxygen.[1][4] Atmospheric moisture can lead to hydrolysis, while oxygen can participate in oxidative degradation pathways, particularly if initiated by light or trace metal impurities.

-

Chemical Incompatibilities : The compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[6][9] These reagents can react with the pyridine nitrogen, the methoxy group, or facilitate the displacement of the halogen substituents.

Upon combustion, hazardous decomposition products may be formed, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[9][10]

Potential Degradation Pathways

While specific degradation studies for this molecule are not publicly available, an understanding of halopyridine chemistry allows for the postulation of likely degradation routes. The primary point of vulnerability is the carbon-iodine bond, which is significantly weaker than the carbon-chlorine bond.

Caption: Hypothetical degradation pathways for this compound.

Validated Storage Protocols: A Multi-Tiered Approach

A multi-tiered strategy is recommended to preserve the long-term integrity of this compound while allowing for practical laboratory use. The conflicting storage temperatures reported by suppliers (-20°C, 4°C, and Room Temperature) can be reconciled by considering the intended duration of storage.[1][4][8]

Table 2: Recommended Storage Conditions

| Storage Tier | Temperature | Atmosphere | Container | Duration | Rationale |

|---|---|---|---|---|---|

| Long-Term Archival | -20°C or below | Inert Gas (Argon/Nitrogen) | Amber Glass Vial, Tightly Sealed with Parafilm | > 1 year | Minimizes all potential degradation pathways (thermal, photolytic, atmospheric). One supplier specifies stability for 3 years at -20°C.[11] |

| Medium-Term / Working Stock | 2-8°C | Inert Gas (Argon/Nitrogen) | Amber Glass Vial, Tightly Sealed | < 1 year | Balances stability with ease of access. Protects from light and atmospheric degradation. One supplier notes 2-year stability at 4°C.[11] |

| Short-Term / Daily Use | Room Temperature (in desiccator) | Dry | Amber Glass Vial (inside desiccator) | < 1 month | Acceptable for frequently used aliquots to avoid repeated freeze-thaw cycles. |

| In-Solution Stock | -80°C | Sealed Vial | DMSO, DMF, etc. | ≤ 6 months | Frozen solutions minimize degradation. Stability is solvent-dependent. Supplier data suggests 6 months at -80°C and 1 month at -20°C.[11] |

Experimental Protocol: Compound Reception and Aliquoting

This protocol ensures the integrity of the bulk material is not compromised.

-

Reception : Upon receipt, immediately inspect the container seal. Do not open the primary container. Place the sealed container in a light-proof secondary container and transfer it to the appropriate long-term storage location (-20°C).

-

Equilibration : Before first use, transfer the sealed container to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours. Causality: This critical step prevents atmospheric moisture from condensing onto the cold powder upon opening, which would introduce water and accelerate hydrolysis.

-

Aliquoting Workflow : Perform all aliquoting in a controlled environment, preferably a glove box with an inert atmosphere or a bench with low humidity.

-

Weigh out several smaller, experiment-sized aliquots into pre-labeled amber glass vials.

-

Backfill the headspace of the primary container and each new aliquot vial with a dry, inert gas like argon or nitrogen.

-

Tightly seal all vials with PTFE-lined caps and wrap the cap-vial interface with Parafilm®.

-

-

Storage : Return the primary "bulk" container to long-term storage (-20°C). Place the working aliquots in medium-term (2-8°C) or short-term (desiccator) storage as dictated by experimental frequency.

Caption: Recommended workflow for receiving and storing the compound.

Stability Verification Protocol

To ensure the integrity of aged or questionably stored material, a stability check is advised.

-

Standard Preparation : Prepare a fresh solution of a new, trusted lot of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

-

Sample Preparation : Prepare a solution of the test sample at the same concentration.

-

HPLC Analysis : Analyze both solutions by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Data Interpretation : Compare the chromatograms. The appearance of new peaks or a significant decrease (>2-3%) in the area of the main peak in the test sample relative to the standard indicates degradation.

Safe Handling Procedures

All handling should be performed by trained personnel in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[10]

-

Hazard Awareness : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling : Avoid creating dust.[10] Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] After handling, wash hands thoroughly.

-

Spill Response : In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[10]

By implementing this comprehensive guide, researchers and drug development professionals can ensure the chemical fidelity of this compound, fostering reliable and reproducible scientific outcomes.

References

- BLD Pharm. 5-Chloro-4-iodo-2-methoxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSWWHjv4dyXO--q6zHnAYAgnW8gfuihxTnZdP2X7o_KfWE1hVDDky7y97EnR8Idi0l7Fcs1sGLynkcxaMz3E6QtUdHYLHptjoL1RZQENyyrit_bhFIKqAeXV3k4Yw-oRGsp3OYuupsxt2csq8wPA==]

- Sunway Pharm Ltd. This compound - CAS:1261365-72-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTSyKuXr01BOaL9HdpGvoWcTzWJfV4_ZqAJv2uDdU6ex60Be7p0EHVbcCAMNaltSX1_3MGdiWV1dcl87uTHt2z9FWBhmzSg-NzYTwsW5JwLsjieGjjlUod_zBc-7P51e8HyQfC_w==]

- Amerigo Scientific. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH11JcnH0bxVQNek-IvkgjRq5iNrHceH9vc2_831s9J92QTUxTs3QDCZ2Cv0qOJvqwgn8viCo1qzis315veYC7KtFKZmHrXjf8EpDICa9Twi_4kwFz2iT5GgRVXsipBZ6DNh9vDHXyN6SBAv0CV_hK--65ah0wsnlzzvOKWOzcr-NsJPuVsP5hZ5QRF94aVuQ==]

- Sigma-Aldrich. 5-chloro-2-iodo-3-methoxypyridine | 1261634-88-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZF2gxJTV2NtsOIiKHiDpxopUVP9GZ-MiK6WE6WyHU6ZbvKTq2Cy8wCrFCdGQyGG4bvkUZqW_tJguBstLorqr5Qvs2LKgiJfMV4YV01QqV-W-EZ164AESrxGdsq94QuPH2P6oYwTXYRG3Y2J5Pw24GGFIW9nIc78Db-dppNTG8aKyp2evu]

- ChemicalBook. This compound | 1261365-72-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmi-CA9mKGqjgKjdkbJQxTYc7oGL2KjN1SEL31EPaEKC5EeUBeZ6AuJeh3CCMsa34PWQlqjwA-BJrBm_3Gr6W3tplu5E1wHtOo8eR9nDNJumB_TcTwF9plaxMoz2zp17yKp2AqOaRrIokDNq7XsdpFMh_sBmszs1Av8oM16vO0Fn4=]

- This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjz4ejs5xCxDnCXJ8WR144L0fT-I5ipPGGMJZX5JHtlfypcSXJDuyMLORZDlrFlf_vRlXB64N2AoxdUukj3Y5NyFN9Je7jjW8wYjrpS5Ot8x-0pL88XtBTm_MpLkKIm5uh2MlTTIxJrfi4HVDlvmqG37w38dPNdGN7GjxwbCjl37oUMhM=]

- Kaiser, J. P., & Bollag, J. M. (1990). Degradation of Pyridines in the Environment. ResearchGate. [URL: https://www.researchgate.

- Fetzner, S. (1998). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC98923/]

- SAFETY DATA SHEET for 5-Chloro-2-pyridylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhE0H3P-FjTwHoZmaWQlAESCp5nsFv-i_SotlYWSCrtmIrQdqmedSrwYmCorT5On1YjzC0EIUbHbSk1CpXiWeXSlWHZdh0S3X_cAj86s0cgiJDFoYb89RMxlSEGI2nuvLQqMZeC-6IRmSVAppMGPDevwsKToKC3E2Fc_aKgmeIiWH6IXGK9Zk9HeV2nwf2jF0]

- Fisher Scientific. SAFETY DATA SHEET for 5-Iodo-2-methoxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENoASyEWrI9iSf5JUPHYjceGksF1VsfKV-m9Kt9PjlCWREfZOhzBTIADaFBYQkClsqEalMrtZYN_Y8QRI4qsilpXF5yJTV3eDf6nx26zDS-I1JPEjFmiJqU4bNu771ImUzKZnn4yyLztVklw5Tt6E0ndqCaFe8Xcx5wv45q3l2bi5pM1OL7aOavi9bE3I9ztqRZiYqSHhWlFuzXEvSv7-JT76b67ptBlffK4DFp95IjpwQioy4KhBSyKY1I_6-JddQM6ZsKqbjIblSjOd1nuHUoqRWfQ==]

- Fisher Scientific. SAFETY DATA SHEET for 5-Chloro-2-methoxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvwyg5PJy8IM2rb-540xpuFSeYtEZOu8Mh1PkgzQinXKjtGHaqM9xQzkaOUYZffmyzNZJPAkf-1LrYXEH7Ek3cturJMivLxlBSETUZztc68FQpF7Ib0h4VbtEqyBGBO5DTPkoAQePo-4WdbAUZk6g73PKhX6WMOHlxjRrWUybefi8CmINhHMTdjjX-hz0sG0R2]

- ChemScene. 5-Chloro-4-iodo-2-methoxypyridine | 1227602-85-8. [URL: https://www.chemscene.com/products/5-Chloro-4-iodo-2-methoxypyridine-CS-0032317.html]

- MedchemExpress.com. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0gvvAJieLQtzloO3oXFQoVvHF-VaTsBoY-UAoI-vyyI5tkWiViHPukTzcOEVBmGfAt6xGECPXPpJrHwLA8RZtThv0yMphH3rnDXdSmd3tqBwUFXYQumL7hQxr5KieybvJNiS6KF3XILM15BKjUZjlopUDqh0_QLngKzz3LN825fHaUXH30Zl5ffkQuTbUu4G5cDBd3e0q]

- Sigma-Aldrich. 5-CHLORO-4-IODO-2-METHOXYPYRIDINE | 1227602-85-8. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99ca0704]

- SAFETY DATA SHEET for 2-Chloro-3-methoxypyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWcVPy-15JJUCU64fjOqVXb0W_f_wNLH-ygA_hoHdL3uu_U5oGdQJPL0NaHh08r2HAnsB1Q1yWeP0vHDvUM3CyDvWPKOxJ-Y04Xu32rtDMXQvR2ZMYwPnSLJ77sheQ9O6Xv-ykx0HRCg0yAaGB6lGSvPRmNmxsuvyT0sG-sNNcbxO0cfCEZmhVL8_ruL0z_aVv3_asTtr8b2DcHrDiY39dEQHzeI7f3zK1rWvIVYDJwUpAUXiRejXmn3a6Y5YFW7Ih7jyLh7Hxtjkn-h7_PgwRBYyz]

Sources

- 1. This compound - CAS:1261365-72-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | 1261365-72-3 [chemicalbook.com]

- 3. This compound - [nashpharmatech.com]

- 4. 1227602-85-8|5-Chloro-4-iodo-2-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

exploratory reactions of 5-Chloro-3-iodo-2-methoxypyridine

An In-depth Technical Guide to the Exploratory Reactions of 5-Chloro-3-iodo-2-methoxypyridine

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, dihalogenated pyridines serve as exceptionally versatile building blocks, offering multiple, chemically distinct handles for elaboration. This compound stands out as a preeminent example of this class. Its architecture, featuring an electron-donating methoxy group and two different halogens at the C3 and C5 positions, provides a platform for controlled, regioselective, and sequential modifications. The significant difference in reactivity between the carbon-iodine and the more robust carbon-chlorine bond is the cornerstone of its synthetic utility, enabling chemists to perform orthogonal transformations.[1][2]

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the palladium-catalyzed cross-coupling reactions that dominate its application. Furthermore, we will explore alternative functionalization pathways, such as lithiation, to provide a comprehensive technical narrative for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.

Core Reactivity Principle: Orthogonal Functionalization

The synthetic power of this compound is rooted in the concept of orthogonal reactivity . The two halogen atoms exhibit distinct reactivities in the key oxidative addition step of palladium-catalyzed cross-coupling cycles.[3][4][5] The general order of reactivity for aryl halides is:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl [1][3]

This hierarchy dictates that under carefully controlled conditions, the palladium catalyst will selectively insert into the weaker, more reactive C3-I bond, leaving the C5-Cl bond untouched.[1] This initial transformation yields a mono-functionalized product, which retains the chlorine atom as a handle for a subsequent, often more forcing, coupling reaction. This two-step, selective approach is fundamental to building molecular complexity in a controlled manner.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Elaboration

Palladium-catalyzed reactions are the most prevalent methods for functionalizing this compound, primarily targeting the C3-iodo position.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron species, such as a boronic acid or ester.[7][8] For this compound, this reaction is the premier choice for introducing diverse aryl and heteroaryl substituents at the C3 position, a common motif in pharmacologically active molecules.[2][9]

The selection of the catalyst system is critical, especially when dealing with potentially deactivating electron-donating groups like the 2-methoxy substituent.[10] While standard catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior yields and broader substrate scope, particularly for activating the less reactive C-Cl bond in a subsequent step.[11][12]

Generalized Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling at the C3-Iodo position.

Data Summary: Typical Suzuki-Miyaura Reaction Parameters

| Parameter | Typical Reagents/Conditions | Rationale & Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pre-catalysts that form the active Pd(0) species in situ. PdCl₂(dppf) is often a reliable choice for heteroaromatic substrates.[13] |

| Ligand | PPh₃, XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphine ligands like XPhos facilitate the oxidative addition step, which is often rate-limiting, and promote reductive elimination.[8] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[12] K₃PO₄ is effective for a wide range of substrates. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic solvent systems are common and often enhance reaction rates. Anhydrous solvents may be used with specific bases and boronic esters.[8] |

| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly for less reactive substrates. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Inert Atmosphere Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst Addition: In the same vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).[14]

-

Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3-aryl-5-chloro-2-methoxypyridine product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for Suzuki-Miyaura coupling.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an indispensable tool for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt co-catalyst.[16] For this compound, it provides a direct route to 3-alkynylpyridines, which are valuable precursors for synthesizing more complex heterocyclic systems and are found in various biologically active molecules. The reaction proceeds selectively at the C3-I position under mild conditions.

Generalized Reaction Scheme: Sonogashira Coupling

Caption: Sonogashira coupling at the C3-Iodo position.

Data Summary: Typical Sonogashira Reaction Parameters

| Parameter | Typical Reagents/Conditions | Rationale & Insights |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings. The active species is Pd(0), formed in situ. |

| Copper(I) Source | CuI | The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[17] |

| Base | Et₃N, i-Pr₂NH, Piperidine | An amine base is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction. It can also serve as the solvent.[15] |

| Ligand | PPh₃ (often part of the Pd precursor) | Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst throughout the cycle. |

| Solvent | THF, DMF, or the amine base itself | The choice of solvent depends on the solubility of the substrates. Anhydrous and anaerobic conditions are traditionally required to prevent side reactions.[15] |

| Temperature | Room Temperature to 60 °C | Reactions involving reactive aryl iodides can often proceed efficiently at or slightly above room temperature. |

Experimental Protocol: Sonogashira Coupling

-

Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

-

Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via silica gel chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[18][19] This reaction allows for the synthesis of aryl amines from aryl halides.[1] When applied to this compound, it enables the selective introduction of a wide variety of primary and secondary amines at the C3 position. The choice of ligand is paramount and is often tailored to the specific amine coupling partner.

Generalized Reaction Scheme: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination at the C3-Iodo position.

Data Summary: Typical Buchwald-Hartwig Reaction Parameters

| Parameter | Typical Reagents/Conditions | Rationale & Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., G3-XPhos) | Modern precatalysts offer improved stability and activity, often allowing for lower catalyst loadings and milder reaction conditions. |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | The ligand choice is critical. Bulky, electron-rich biarylphosphine ligands are highly effective for C-N coupling, promoting both oxidative addition and reductive elimination.[3] |

| Base | NaOt-Bu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOt-Bu is common, but weaker bases like Cs₂CO₃ are used for base-sensitive substrates.[20] |

| Solvent | Toluene, Dioxane, t-BuOH | Anhydrous, non-protic solvents are generally used to prevent quenching of the base and interference with the catalytic cycle.[20] |

| Temperature | 80 - 110 °C | Heating is typically necessary to drive the reaction to completion, especially with less reactive amines or aryl chlorides (in a second step). |

Experimental Protocol: Buchwald-Hartwig Amination

-

Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction vessel.[9]

-

Reagent Addition: Add the this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).

-

Amine Addition: Finally, add the amine coupling partner (1.2 equiv.) via syringe.

-

Reaction: Seal the vessel tightly and heat the mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for 12-24 hours.

-

Monitoring & Work-up: Monitor by LC-MS. After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).[9]

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Heck reaction for vinylation at the C3-Iodo position.

Data Summary: Typical Heck Reaction Parameters

| Parameter | Typical Reagents/Conditions | Rationale & Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precursor. It is reduced in situ to the active Pd(0) catalyst. [21] |

| Ligand | PPh₃, P(o-tol)₃, or phosphine-free (Jeffery conditions) | For simple substrates, phosphine ligands stabilize the catalyst. In some cases, particularly with ionic liquids or phase-transfer catalysts, the reaction can proceed without added phosphine ligands. [21] |

| Base | Et₃N, K₂CO₃, NaOAc | A base is required to neutralize the hydrohalic acid (HI) generated in the catalytic cycle and regenerate the Pd(0) catalyst. [22] |

| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are typically used to ensure solubility of the reagents and catalyst components. [22] |